molecular formula C7H5BF3KO B070929 Potassium (2-Formylphenyl)trifluoroborate CAS No. 192863-39-1

Potassium (2-Formylphenyl)trifluoroborate

Cat. No. B070929
M. Wt: 212.02 g/mol
InChI Key: LKOXEDSLHPSNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of potassium (2-Formylphenyl)trifluoroborate and similar compounds involves palladium-catalyzed cross-coupling reactions. These compounds can be synthesized using air- and moisture-stable potassium alkynyltrifluoroborates or aryltrifluoroborates that react with aryl halides or triflates under moderate to excellent yields. Such reactions are facilitated by catalysts like PdCl2(dppf).CH2Cl2 in the presence of inorganic bases (e.g., Cs2CO3) in solvents like THF or THF-H2O, demonstrating the compatibility of these compounds with a range of functional groups and reaction conditions (Molander, Katona, & Machrouhi, 2002).

Molecular Structure Analysis

Potassium (2-Formylphenyl)trifluoroborate has been characterized through various spectroscopic techniques, including FT-IR, FT-Raman, and ultraviolet–visible spectroscopies. Theoretical studies complement these analyses, predicting the structures in gas phase and aqueous solution, highlighting the compound's solvation energy and ionic characteristics, which support its stability and reactivity in different media (Iramain et al., 2020).

Chemical Reactions and Properties

Potassium (2-Formylphenyl)trifluoroborate participates in various chemical reactions, including Suzuki-Miyaura cross-coupling, where it acts as a boron source. This compound's reactivity extends to electrochemical methods for synthesis, offering moderate to good yields under room temperature, showcasing its efficiency and practicality in organic synthesis (Nascimento et al., 2014).

Physical Properties Analysis

The physical properties of potassium (2-Formylphenyl)trifluoroborate, such as its stability in air and moisture, crystalline nature, and solubility in various solvents, are crucial for its storage and handling. These characteristics facilitate its indefinite shelf-life and ease of use in laboratory settings, making it a valuable reagent for chemists.

Chemical Properties Analysis

The chemical properties of potassium (2-Formylphenyl)trifluoroborate, including its reactivity with aryl and heteroaryl chlorides in cross-coupling reactions, are well-documented. The compound's ability to undergo transformations under different conditions without significant side reactions is a testament to its utility in synthetic organic chemistry. Its participation in reactions that lead to the synthesis of complex molecules further underscores its significance in the field (Molander & Biolatto, 2002).

Scientific Research Applications

  • Suzuki Cross-Coupling Reactions : Potassium alkenyltrifluoroborates, including Potassium (2-Formylphenyl)trifluoroborate, are used in palladium-catalyzed Suzuki cross-coupling reactions with aryl or alkenyl halides or triflates. These reactions yield good outcomes and the trifluoroborates used are known for their stability in air and moisture (Molander & Rivero, 2002).

  • Metalation of Aryl Bromides : The compound is involved in the metalation of aryl bromides bearing a potassium trifluoroborate moiety. This process allows for the efficient formation of various electrophilic reaction products under optimized conditions (Molander & Ellis, 2006).

  • Synthesis of Difluoro-enolethers and Aryl-ketones : A stable potassium trifluoroborate enol ether reagent suitable for the synthesis of 1-aryl-2,2-difluoro-enolethers and/or 2,2-difluoro-1-aryl-ketones through palladium-mediated cross-coupling has been developed using potassium trifluoroborate salts (Katz, Lapointe, & Dinsmore, 2009).

  • Characterization Studies : The potassium (2-phenylacetyl) trifluoroborate salt, a closely related compound, has been characterized using various spectroscopic techniques. These studies provide insights into the chemical and physical properties of similar potassium trifluoroborate salts (Iramain et al., 2020).

  • Cross-Coupling in Aqueous Media : Potassium aryltrifluoroborates, including similar compounds, have been used in cross-coupling reactions with organic chlorides in aqueous media. This approach is notable for its environmentally friendly and phosphine-free conditions (Alacid & Nájera, 2008).

  • Improved Synthesis Methods : Research has focused on improving the synthesis of potassium (trifluoromethyl)trifluoroborate, a compound with similar chemical structure and properties, providing scalable and efficient procedures for its production (Molander & Hoag, 2003).

Safety And Hazards

Potassium (2-Formylphenyl)trifluoroborate can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Potassium trifluoroborates are being increasingly used in various chemical reactions due to their stability and versatility . They are expected to find more applications in the future, particularly in the field of organic synthesis .

properties

IUPAC Name

potassium;trifluoro-(2-formylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF3O.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-5H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOXEDSLHPSNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1C=O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635759
Record name Potassium trifluoro(2-formylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (2-Formylphenyl)trifluoroborate

CAS RN

192863-39-1
Record name Potassium trifluoro(2-formylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (2-Formylphenyl)trifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium (2-Formylphenyl)trifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium (2-Formylphenyl)trifluoroborate
Reactant of Route 3
Potassium (2-Formylphenyl)trifluoroborate
Reactant of Route 4
Reactant of Route 4
Potassium (2-Formylphenyl)trifluoroborate
Reactant of Route 5
Reactant of Route 5
Potassium (2-Formylphenyl)trifluoroborate
Reactant of Route 6
Reactant of Route 6
Potassium (2-Formylphenyl)trifluoroborate

Citations

For This Compound
3
Citations
T Nishimura, Y Yasuhara, M Nagaosa… - Tetrahedron: Asymmetry, 2008 - Elsevier
New C 2 -symmetric chiral diene ligands bearing a tetrafluorobenzobarrelene framework were prepared via a [4+2] cycloaddition of 1,4-bis((methoxymethoxy)methyl)benzene with …
Number of citations: 43 www.sciencedirect.com
A Zhu, Y Sun, J Lai, Z Chen, X Bu, YN Yue… - The Journal of …, 2022 - ACS Publications
… Furthermore, instead of 2-formylbenzene boronic acid, potassium 2-formylphenyl trifluoroborate was also found to be well compatible with this reaction system. In contrast, 2-…
Number of citations: 4 pubs.acs.org
A Csomos - 2021 - kemiatdk.elte.hu
Metal ions are undoubtedly essential components of any living organism. In fact, the human body contains on average a surprisingly high amount, 1–2 kilograms of metal ions. It is …
Number of citations: 3 kemiatdk.elte.hu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.